

# Application Note & Protocol: Validated U-HPLC Method for 4-Acetoxy Alprazolam

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Compound of Interest		
Compound Name:	4-Acetoxy Alprazolam	
Cat. No.:	B1610402	Get Quote

## Introduction

**4-Acetoxy alprazolam** is a derivative of 4-hydroxy alprazolam, a major metabolite of the widely prescribed anxiolytic drug, alprazolam.[1] Alprazolam belongs to the triazolobenzodiazepine class of compounds.[2] Accurate and precise quantification of alprazolam and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. Ultra-High-Performance Liquid Chromatography (U-HPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.[3] This document details a validated U-HPLC method for the quantitative determination of **4-acetoxy alprazolam**, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

# Physicochemical Properties of 4-Acetoxy Alprazolam



Property	Value
CAS Number	30896-67-4
Molecular Formula	C19H15CIN4O2
Molecular Weight	366.8 g/mol [2][7]
Melting Point	213-214°C[7][8]
Solubility	Soluble in Chloroform, Methanol[7][8]
Appearance	White to Off-White Solid[7]

**U-HPLC Method Parameters** 

Parameter	Specification
Instrument	U-HPLC system with a photodiode array (PDA) or UV detector
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	See Table Below
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	2 μL
Detection Wavelength	230 nm

Gradient Elution Program:



Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	10	90
6.0	10	90
6.1	95	5
8.0	95	5

# **Experimental Protocols**

- 1. Standard and Sample Preparation
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-acetoxy
  alprazolam reference standard in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For biological matrices, a protein precipitation or solid-phase extraction would be necessary.[9]

#### 2. Method Validation Protocol

The developed method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

- System Suitability:
  - Inject the standard solution (e.g., 10 μg/mL) six times.



- The %RSD for the peak area and retention time should be less than 2.0%.
- The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

#### Specificity:

- Inject the blank (diluent), placebo (if applicable), and a solution containing 4-acetoxy alprazolam.
- The blank and placebo should not show any interfering peaks at the retention time of 4acetoxy alprazolam.

#### • Linearity:

- Inject the calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50, and 100  $\mu$ g/mL).
- Plot a graph of peak area versus concentration.
- The correlation coefficient (r2) should be greater than 0.999.

#### Accuracy (Recovery):

- Perform recovery studies by spiking a known amount of 4-acetoxy alprazolam into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare and analyze three replicates for each level.
- The mean recovery should be within 98.0% to 102.0%.

#### Precision:

 Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The %RSD should be less than 2.0%.



- Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days' results should be less than 2.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ):
  - These can be determined based on the signal-to-noise ratio (S/N).
  - LOD is typically determined at an S/N ratio of 3:1.
  - LOQ is typically determined at an S/N ratio of 10:1.
  - Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
- Robustness:
  - Intentionally vary the method parameters to assess its reliability.
  - Variations can include:
    - Flow rate (± 0.04 mL/min)
    - Column temperature (± 2°C)
    - Mobile phase composition (± 2% organic)
  - The system suitability parameters should still be met under these varied conditions.

## **Data Presentation**

System Suitability Results:



Parameter	Acceptance Criteria	Result
%RSD of Peak Area	≤ 2.0%	
%RSD of Retention Time	≤ 2.0%	
Theoretical Plates	> 2000	
Tailing Factor	≤ 2.0	

## Linearity Data:

Concentration (µg/mL)	Peak Area (n=3)
1	
5	
10	
25	
50	
100	
Correlation Coefficient (r²)	> 0.999

## Accuracy (Recovery) Data:

Spiked Level	Amount Spiked (μg/mL)	Amount Recovered (µg/mL)	% Recovery
80%			
100%	_		
120%	_		
Mean Recovery	_		

## **Precision Data:**



Precision Type	%RSD (n=6)
Repeatability (Intra-day)	
Intermediate Precision (Inter-day)	

## LOD and LOQ:

Parameter	Result (µg/mL)
LOD	
LOQ	

# **Diagrams**

Caption: Experimental workflow for U-HPLC analysis of **4-acetoxy alprazolam**.

Caption: Key parameters for U-HPLC method validation.

## **Conclusion**

This application note provides a comprehensive and detailed protocol for the development and validation of a U-HPLC method for the quantitative analysis of **4-acetoxy alprazolam**. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The provided experimental details and validation parameters serve as a guide for researchers, scientists, and drug development professionals in implementing this method.

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- To cite this document: BenchChem. [Application Note & Protocol: Validated U-HPLC Method for 4-Acetoxy Alprazolam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610402#developing-a-validated-uplc-method-for-4-acetoxy-alprazolam]

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